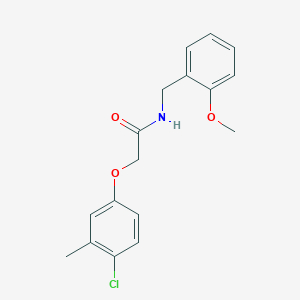
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as FMH, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is used to measure the activity of enzymes that produce hydrogen peroxide, such as NADPH oxidase and xanthine oxidase.
Wirkmechanismus
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone reacts with hydrogen peroxide to produce a fluorescent compound through a process called hydrazone formation. The reaction is selective and specific for hydrogen peroxide, as other reactive oxygen species, such as superoxide and hydroxyl radical, do not react with 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. The fluorescent compound produced by 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has a maximum excitation wavelength at 488 nm and a maximum emission wavelength at 525 nm.
Biochemical and Physiological Effects
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been used to study the role of NADPH oxidase and xanthine oxidase in various physiological and pathological processes. For example, 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been used to measure the activity of NADPH oxidase in neutrophils, which are immune cells that produce hydrogen peroxide to kill invading pathogens. 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been used to measure the activity of xanthine oxidase in ischemia-reperfusion injury, which is a condition where the blood supply to an organ is temporarily interrupted and then restored, causing tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a selective and specific probe for hydrogen peroxide, which allows for accurate measurement of enzyme activity. It is also a non-toxic and non-invasive probe that does not interfere with cellular processes. However, 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has some limitations. It requires a fluorescence spectrophotometer for detection, which may not be available in all labs. It also has a short half-life and may degrade over time, which requires careful storage and handling.
Zukünftige Richtungen
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has potential applications in various fields, such as cancer research, neurodegenerative diseases, and cardiovascular diseases. For example, 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be used to measure the activity of NADPH oxidase in cancer cells, which are known to produce high levels of hydrogen peroxide to promote tumor growth. 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can also be used to study the role of NADPH oxidase in neurodegenerative diseases, such as Alzheimer's disease, where oxidative stress is a key factor in disease progression. Additionally, 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be used to study the role of xanthine oxidase in cardiovascular diseases, such as atherosclerosis, where oxidative stress plays a critical role in disease development.
Synthesemethoden
The synthesis of 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the condensation of 3-fluorobenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of acetic acid. The resulting product is a yellow powder that is soluble in DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been used as a fluorescent probe to measure the activity of enzymes that produce hydrogen peroxide. Hydrogen peroxide is a reactive oxygen species that is involved in various physiological and pathological processes, such as inflammation, aging, and cancer. NADPH oxidase and xanthine oxidase are two enzymes that produce hydrogen peroxide in cells. 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can selectively react with hydrogen peroxide to produce a fluorescent compound that can be detected by a fluorescence spectrophotometer. Therefore, 3-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be used to measure the activity of NADPH oxidase and xanthine oxidase in cells and tissues.
Eigenschaften
IUPAC Name |
6-chloro-N-[(E)-(3-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-8-16-11(13)6-12(17-8)18-15-7-9-3-2-4-10(14)5-9/h2-7H,1H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZHCRFIDOQTL-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)

![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)

![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5772351.png)
![N-[2-(dimethylamino)ethyl]-N'-phenylthiourea](/img/structure/B5772358.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B5772366.png)



![2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5772400.png)

![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5772414.png)